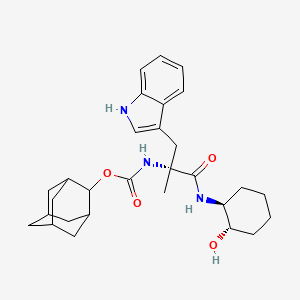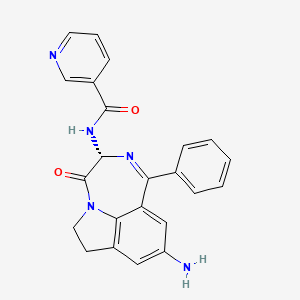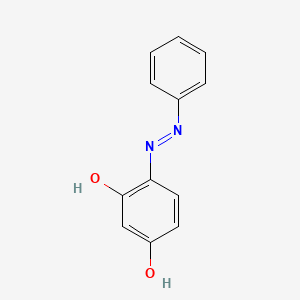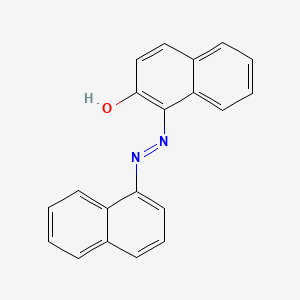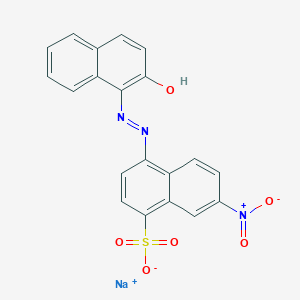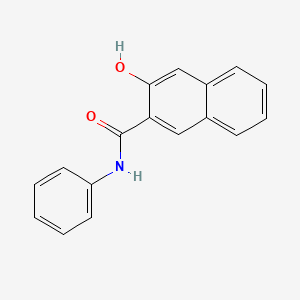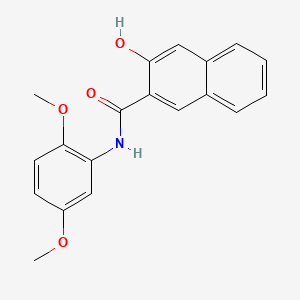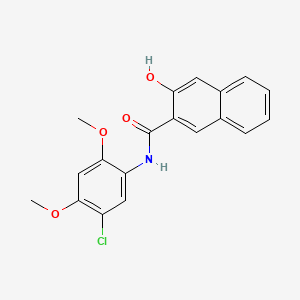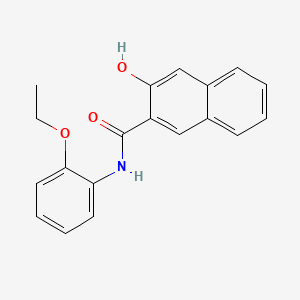![molecular formula C15H9BrN2O6S2 B1669003 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 301356-95-6](/img/structure/B1669003.png)
2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Vue d'ensemble
Description
The compound is also known as BCL6 Inhibitor, 79-6, CID5721353, or B-Cell Lymphoma 6 Inhibitor . It is a small molecule/inhibitor primarily used for cancer applications . The empirical formula is C15H9BrN2O6S2 and the molecular weight is 457.28 .
Physical And Chemical Properties Analysis
The compound is a dark red powder . It is soluble in DMSO at 50 mg/mL . The compound should be stored at 2-8°C and protected from light .Applications De Recherche Scientifique
Antitumor Activity
2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid and its derivatives have shown potential in antitumor research. A study demonstrated moderate antitumor activity against various malignant tumor cells, with a specific focus on renal cancer cell lines like UO31, which were particularly sensitive to these compounds (Horishny & Matiychuk, 2020). Another study highlighted the synthesis and evaluation of similar compounds for in vitro antitumor activity, noting moderate effectiveness against human cancer cell lines, especially the CCRF-CEM leukemia line (Horishny & Matiychuk, 2021).
Antimicrobial Activity
This chemical compound has also been explored for its antimicrobial properties. Research has led to the synthesis of derivatives that exhibited significant activity against gram-positive bacteria like Staphylococcus aureus, even surpassing the activity of reference drugs like ceftriaxone (Horishny & Matiychuk, 2020).
Green Chemistry Applications
In the realm of green chemistry, a study showcased the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides from substituted benzohydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid, with water as the optimal reaction medium. This process aligns with green chemistry principles, yielding almost quantitative results (Horishny & Matiychuk, 2020).
Synthesis of Novel Compounds
Several studies focused on the synthesis of novel compounds using 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid as a precursor. For example, Mustafaev et al. (2017) reported the three-component condensation of primary amines with carbon disulfide and dialkyl maleates to create alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, confirming their structure through independent synthesis and spectroscopy (Mustafaev, Efendieva, & Akchurina, 2017). Additionally, Rahman et al. (2005) synthesized novel compounds with long alkyl chains substituted on thiazolidin-4-ones and thiazan-4-one from 10-undecenoic acid hydrazide, discussing their structural assignment, stereochemistry, and biological assays (Rahman, Mukhtar, Ansari, & Lemiére, 2005).
Corrosion Inhibition Studies
The compound and its derivatives have also been investigated for their potential in corrosion inhibition. Fouda et al. (2015) explored the inhibition of tin corrosion in sodium chloride solutions using propaneitrile derivatives related to this compound, employing techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Photovoltaic and Electronic Applications
Baryshnikov et al. (2010) conducted a theoretical study on the conformational structure and thermodynamic properties of derivatives of this compound, focusing on their application in the synthesis of indoline dyes for solar cells. They analyzed the thermodynamic stability of different isomers and their synthesis reactions, highlighting the effect of substituents on thermodynamic stability (Baryshnikov, Minaev, Minaeva, & Ågren, 2010).
Propriétés
IUPAC Name |
2-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O6S2/c16-5-1-2-7-6(3-5)10(12(21)17-7)11-13(22)18(15(25)26-11)8(14(23)24)4-9(19)20/h1-3,8,22H,4H2,(H,19,20)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZWNADQRDCKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)
![[4-(2-Benzyl-2H-indazol-3-yl)phenyl]methanol](/img/structure/B1668922.png)
![2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine](/img/structure/B1668923.png)
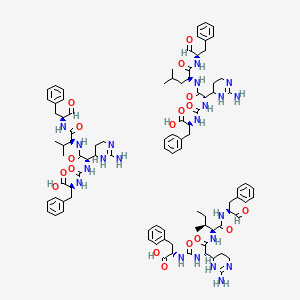
![1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B1668926.png)
